2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide
Description
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with a molecular formula of C17H20N2O4S This compound is known for its unique structural features, which include a sulfonyl group and an acetamide group attached to a methoxy-substituted aromatic ring
Properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)19(11-17(18)20)24(21,22)16-10-13(2)6-9-15(16)23-3/h4-10H,11H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJALLSWIJXJGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylphenylamine with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylaniline and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s aromatic rings and methoxy groups may also contribute to its binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can be compared with similar compounds such as:
N-(2-methoxy-5-methylphenyl)-N-(4-methylphenyl)sulfonylglycinamide: This compound shares a similar sulfonyl group but differs in the acetamide moiety.
N-(4-methoxyphenyl)-2-methoxyacetamide: This compound has a similar methoxy-substituted aromatic ring but lacks the sulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
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